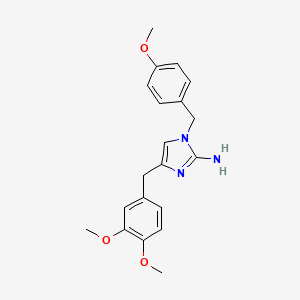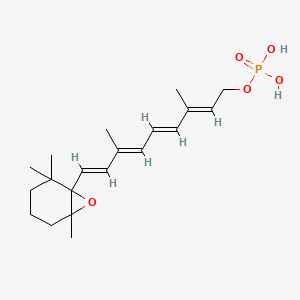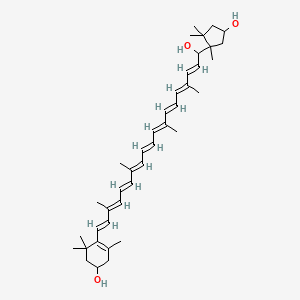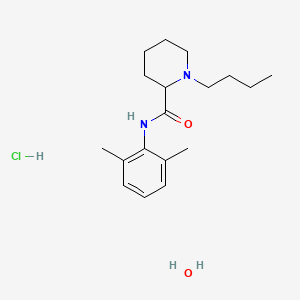
Chlorhydrate de bupivacaïne monohydraté
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of bupivacaine hydrochloride monohydrate has been extensively analyzed through various methods, including X-ray diffraction. Such analyses reveal the compound's complex crystalline structure, showcasing its stability and the presence of different polymorphs. Thermal and X-ray analysis have demonstrated the compound's phase transitions and dehydration processes, indicating its structural versatility and stability under different conditions (A. Sykuła-Zając et al., 2011).
Chemical Reactions and Properties
Bupivacaine hydrochloride monohydrate undergoes specific chemical reactions, notably its interaction with other compounds, which can lead to the formation of new complexes or alter its pharmacokinetic properties. The compound's chemical stability and interactions with other pharmaceutical ingredients have been a subject of research, providing insights into its compatibility and potential for combination therapies (C. Christen et al., 1996).
Physical Properties Analysis
The physical properties of bupivacaine hydrochloride monohydrate, including its melting point, molecular weight, and solubility, have been characterized to facilitate its use in various pharmaceutical formulations. Understanding these properties is crucial for the development of effective and safe anesthetic solutions (M. Watt et al., 1968).
Chemical Properties Analysis
Investigations into the chemical properties of bupivacaine hydrochloride monohydrate have focused on its solubility, dissolution, and interaction with biological tissues. These studies are fundamental for the formulation of bupivacaine in various pharmaceutical preparations and for understanding its mechanism of action at the molecular level (J. Shah & M. Maniar, 1993).
Applications De Recherche Scientifique
Anesthésique local
Le chlorhydrate de bupivacaïne monohydraté est largement utilisé comme anesthésique local . Il s'agit d'un anesthésique local à action prolongée qui est encore couramment utilisé en médecine . Il est particulièrement utile pour la gestion de la douleur postopératoire .
Bloqueur de canaux sodiques
Il est utilisé comme bloqueur de canaux Na+ . En bloquant les canaux sodiques, il peut inhiber la conduction des impulsions nerveuses, ce qui engourdit la zone où il est appliqué .
Inhibiteur de la production d'AMPc
Le chlorhydrate de bupivacaïne monohydraté agit comme un inhibiteur de la production d'AMPc . Cela signifie qu'il peut inhiber la production d'adénosine monophosphate cyclique (AMPc), une molécule qui joue un rôle crucial dans de nombreux processus biologiques .
Molécule tensioactive
Il agit comme une molécule tensioactive possédant à la fois des propriétés hydrophile et lipophile . Cela lui permet d'interagir à la fois avec l'eau et les graisses, ce qui peut être utile dans diverses applications pharmaceutiques .
Antagoniste adrénergique
Le chlorhydrate de bupivacaïne monohydraté agit également comme un antagoniste adrénergique . Cela signifie qu'il peut bloquer les effets de l'adrénaline et de la noradrénaline, ce qui peut contribuer à réduire la douleur et l'inflammation .
Inhibiteur de la cholinestérase
Il est un inhibiteur de la cholinestérase (EC 3.1.1.8) . En inhibant la cholinestérase, il peut augmenter la quantité d'acétylcholine dans l'organisme, ce qui peut contribuer à améliorer la communication nerveuse .
Inhibiteur de l'ATPase de transport du calcium
Le chlorhydrate de bupivacaïne monohydraté est un inhibiteur de l'ATPase de transport du Ca (2+) (EC 3.6.3.8) . Cela signifie qu'il peut inhiber l'enzyme qui contribue au transport des ions calcium à travers les membranes cellulaires .
Production à l'échelle industrielle
Il y a eu une exploration complète des détails essentiels de la production à l'échelle industrielle du chlorhydrate de lévobupivacaïne . Ce processus offre les avantages d'une opération simple, de la verdure, de la sécurité, d'une qualité contrôlable et de la rentabilité .
Mécanisme D'action
Target of Action
Bupivacaine hydrochloride monohydrate, also known as Bupivacaine hydrochloride hydrate, is an amide local anesthetic . It primarily targets voltage-gated sodium channels, blocking the generation and conduction of nerve impulses . This compound also inhibits the NMDA receptor and blocks sodium, L-calcium, and potassium channels .
Mode of Action
Bupivacaine interacts with its targets by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a blockade of nerve impulse generation and conduction .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine is the nerve impulse transmission pathway. By blocking sodium channels, it inhibits the influx of sodium ions into the neuron, which is critical for the generation of action potentials . This results in the inhibition of nerve impulse generation and conduction, leading to local anesthesia .
Pharmacokinetics
Bupivacaine is metabolized in the liver, forming a metabolite called pipecoloxylidine . Approximately 6% of Bupivacaine is excreted unchanged in the urine . The plasma elimination of Bupivacaine is biphasic, with a mean distribution half-life of 1.2 minutes and an elimination half-life of 37.7 minutes in rats .
Result of Action
The primary result of Bupivacaine’s action is local or regional anesthesia or analgesia for surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and for obstetrical procedures . It produces postsurgical analgesia for up to 24 hours following open inguinal hernia repair . It is also used for single-dose infiltration to produce postsurgical local analgesia .
Action Environment
The action of Bupivacaine can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray . Its release to the environment should be avoided .
Analyse Biochimique
Biochemical Properties
Bupivacaine hydrochloride monohydrate plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels in nerve cells. These channels are essential for the generation and conduction of nerve impulses. By binding to these channels, bupivacaine hydrochloride monohydrate inhibits the influx of sodium ions, thereby preventing depolarization and the propagation of action potentials . This interaction effectively blocks the transmission of pain signals.
Additionally, bupivacaine hydrochloride monohydrate has been shown to interact with other biomolecules such as potassium channels and calcium-transporting ATPases . These interactions further contribute to its anesthetic effects by modulating ion fluxes and cellular excitability.
Cellular Effects
Bupivacaine hydrochloride monohydrate exerts significant effects on various types of cells and cellular processes. In nerve cells, it blocks the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . This compound also affects muscle cells by inhibiting action potentials, which can result in muscle relaxation.
At the cellular level, bupivacaine hydrochloride monohydrate influences cell signaling pathways by modulating ion channel activity. This modulation can impact gene expression and cellular metabolism, leading to changes in cellular function . For example, the inhibition of sodium channels can alter the expression of genes involved in pain perception and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of bupivacaine hydrochloride monohydrate involves its binding to the intracellular portion of voltage-gated sodium channels . This binding blocks sodium influx into nerve cells, preventing depolarization and the initiation of action potentials. Without depolarization, the conduction of pain signals is inhibited, resulting in local anesthesia.
Bupivacaine hydrochloride monohydrate also interacts with other ion channels, such as potassium and calcium channels, which further contributes to its anesthetic effects . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression related to pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bupivacaine hydrochloride monohydrate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that bupivacaine hydrochloride monohydrate remains stable under controlled conditions, but its efficacy can decrease over time due to degradation .
Long-term exposure to bupivacaine hydrochloride monohydrate in in vitro and in vivo studies has revealed potential impacts on cellular function. For instance, prolonged use of this compound can lead to changes in ion channel expression and function, which may affect cellular excitability and pain perception .
Dosage Effects in Animal Models
The effects of bupivacaine hydrochloride monohydrate vary with different dosages in animal models. At low doses, this compound provides effective local anesthesia without significant adverse effects . At higher doses, bupivacaine hydrochloride monohydrate can cause toxic effects, including cardiac arrhythmias and central nervous system toxicity .
Threshold effects have been observed in animal studies, where a certain dosage is required to achieve the desired anesthetic effect. Beyond this threshold, increasing the dosage can lead to adverse effects, highlighting the importance of careful dosage management in clinical settings .
Metabolic Pathways
Bupivacaine hydrochloride monohydrate is primarily metabolized in the liver via conjugation with glucuronic acid . The major metabolite of bupivacaine hydrochloride monohydrate is pipecoloxylidine, which is excreted through the kidneys . Patients with hepatic disease may be more susceptible to the potential toxicities of this compound due to impaired metabolism.
The metabolic pathways of bupivacaine hydrochloride monohydrate involve interactions with various enzymes and cofactors, which can influence metabolic flux and metabolite levels . These interactions are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
Bupivacaine hydrochloride monohydrate is distributed to various tissues and organs following administration. It is transported within cells and tissues by binding to plasma proteins and interacting with transporters . High concentrations of bupivacaine hydrochloride monohydrate are found in highly perfused organs such as the liver, lungs, heart, and brain .
Subcellular Localization
The subcellular localization of bupivacaine hydrochloride monohydrate plays a significant role in its activity and function. This compound primarily targets the intracellular portion of voltage-gated sodium channels, which are located in the cell membrane . The binding of bupivacaine hydrochloride monohydrate to these channels inhibits sodium influx and prevents depolarization.
Post-translational modifications and targeting signals may also influence the subcellular localization of bupivacaine hydrochloride monohydrate. These modifications can direct the compound to specific compartments or organelles, affecting its efficacy and duration of action .
Propriétés
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIWBPMHXGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323779 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73360-54-0 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinecarboxamide, - 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TQO7W3VT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
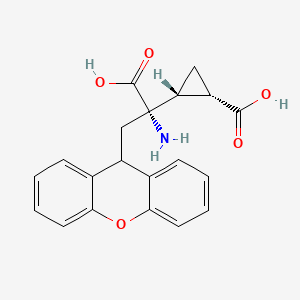
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)


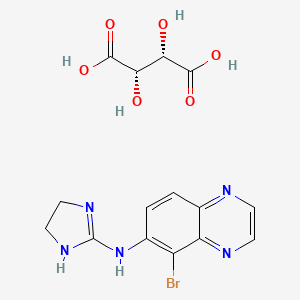
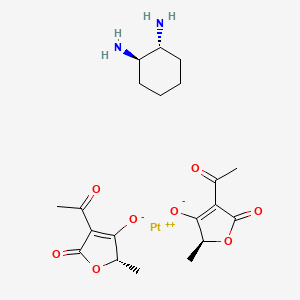

![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
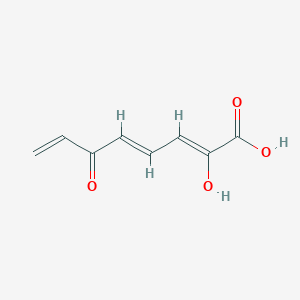
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
